2,4-dichloro-5-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide
Overview
Description
2,4-dichloro-5-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. This compound is characterized by the presence of multiple functional groups, including chloro, dimethylsulfamoyl, and iodophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative to introduce nitro groups, followed by reduction to form the corresponding amine.
Chlorination: The amine is then subjected to chlorination to introduce chloro groups at the desired positions.
Sulfonamide Formation: The chlorinated amine undergoes a reaction with dimethylsulfamoyl chloride to form the sulfonamide group.
Iodination: Finally, the iodophenyl group is introduced through an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the nitro groups to amines or the sulfonamide group to thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,4-dichloro-5-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be utilized in the development of herbicides, fungicides, and insecticides due to its ability to interact with biological targets in pests.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form strong interactions with these targets, leading to inhibition or activation of specific biological pathways. For example, the sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-5-(methylsulfamoyl)-N-(3-iodophenyl)benzamide
- 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-iodophenyl)benzamide
- 2,4-dichloro-5-(dimethylsulfamoyl)-N-(3-bromophenyl)benzamide
Uniqueness
Compared to similar compounds, 2,4-dichloro-5-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. The presence of both chloro and iodo groups provides a versatile platform for further chemical modifications, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2IN2O3S/c1-20(2)24(22,23)14-7-11(12(16)8-13(14)17)15(21)19-10-5-3-4-9(18)6-10/h3-8H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLJQFOBMIORGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC(=CC=C2)I)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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